Tenofovir impurity 33
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tenofovir impurity 33 is a byproduct formed during the synthesis of tenofovir, an antiretroviral medication used primarily in the treatment of HIV and chronic hepatitis B. Impurities in pharmaceutical compounds are critical to identify and control, as they can affect the efficacy and safety of the drug. This compound is one of several impurities that can be formed during the manufacturing process of tenofovir disoproxil fumarate and tenofovir alafenamide fumarate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tenofovir impurity 33 involves several steps, starting from the key intermediates used in the production of tenofovir. One common synthetic route involves the use of chiral intermediates, such as ®-tenofovir phenyl ester and ®-tenofovir diphenyl ester. These intermediates are synthesized through reactions like the Mitsunobu reaction, which involves the stereospecific inversion of chiral centers .
Industrial Production Methods
Industrial production of tenofovir and its impurities, including this compound, typically involves large-scale chemical synthesis using validated methods to ensure the purity and quality of the final product. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to monitor and control the levels of impurities during production .
Análisis De Reacciones Químicas
Types of Reactions
Tenofovir impurity 33 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, and other nucleophilic species.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the impurity .
Aplicaciones Científicas De Investigación
Tenofovir impurity 33 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to monitor and control the purity of tenofovir during synthesis.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential effects on the efficacy and safety of tenofovir-based medications.
Industry: Used in quality control processes to ensure the consistency and safety of pharmaceutical products.
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tenofovir impurity 33 include other impurities formed during the synthesis of tenofovir, such as:
- Tenofovir impurity I
- Tenofovir impurity K
- Tenofovir disoproxil fumarate impurities
Uniqueness
This compound is unique in its specific chemical structure and formation pathway. It is distinguished from other impurities by its distinct reaction conditions and the specific intermediates involved in its synthesis .
Propiedades
Fórmula molecular |
C12H19N6O5P |
---|---|
Peso molecular |
358.29 g/mol |
Nombre IUPAC |
(2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid |
InChI |
InChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)/t7-,8+/m1/s1 |
Clave InChI |
VNZDKODEBZWTMP-SFYZADRCSA-N |
SMILES isomérico |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(N[C@@H](C)C(=O)O)O |
SMILES canónico |
CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.